molecular formula C12H16BrN B8156947 1-(3-Bromo-5-methylphenyl)piperidine

1-(3-Bromo-5-methylphenyl)piperidine

Cat. No.: B8156947
M. Wt: 254.17 g/mol
InChI Key: TVRBQGHRPIJBFA-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)piperidine is a synthetic piperidine derivative characterized by a bromine atom at the 3-position and a methyl group at the 5-position on the phenyl ring. Its molecular structure combines the rigidity of the piperidine ring with the electronic and steric effects of the substituted aromatic system.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-7-11(13)9-12(8-10)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRBQGHRPIJBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-methylbenzene and piperidine.

    Reaction Conditions: The key reaction involves the nucleophilic substitution of the bromine atom on the benzene ring by the piperidine group. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-Bromo-5-methylphenyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom.

    Common Reagents and Conditions: Typical reagents include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield a corresponding amine derivative.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.

    Pathways Involved: The exact pathways depend on the specific application. In medicinal chemistry, it may modulate signaling pathways related to neurological functions.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • 1-(p-Nitrophenyl)piperidine : The electron-withdrawing nitro group at the para position reduces resonance stabilization compared to the bromo-methyl substitution in the target compound. The piperidine nitrogen’s electron-donating capability is further weakened here, as evidenced by downfield shifts in $^{13}\text{C-NMR}$ spectra .
  • 1-(3-Phenylbutyl)piperidine : The extended hydrophobic chain in this derivative increases steric bulk, leading to altered binding orientations in docking studies (RMSD > 2.5 Å). In contrast, the bromo and methyl groups in 1-(3-Bromo-5-methylphenyl)piperidine may enhance target selectivity by balancing steric and electronic effects .

Piperidine vs. Pyrrolidine Derivatives

  • 1-(p-Nitrophenyl)pyrrolidine: The smaller pyrrolidine ring exhibits stronger electron-donating effects (donor strength order: pyrrolidino > piperidino) due to reduced steric hindrance. This results in higher resonance stabilization and distinct pharmacological profiles compared to piperidine analogs .

Pharmacological and Biochemical Insights

Receptor Binding and Docking Studies

  • 1-(3-Phenylbutyl)piperidine Derivatives : Bulky substituents at the piperidine’s 4-position (e.g., hydrophobic groups) reorient the molecule in binding pockets, maintaining salt-bridge interactions with residues like Glu172. The bromo and methyl groups in this compound may similarly optimize hydrophobic interactions while preserving key polar contacts .
  • 5-HT7 Receptor Ligands : Piperazine-to-piperidine substitutions in receptor agonists (e.g., 4-[2-(4-methoxyphenyl)phenyl]piperidine) reduce metabolic stability but retain affinity. This suggests that this compound’s piperidine core could offer a balance between pharmacokinetics and target engagement .

CNS Activity and Toxicity Profiles

  • Phencyclidine (PCP) Analogs: PCP (1-(1-phenylcyclohexyl)piperidine) and its derivatives (e.g., TCP, PCC) exhibit potent psychoactive effects via NMDA receptor antagonism.

Spectroscopic Characterization

  • $^{1}\text{H-NMR}$ and $^{13}\text{C-NMR}$ are critical for confirming regiochemistry. For instance, the 3-bromo-5-methyl substitution pattern can be validated through distinct aromatic proton splitting and carbon chemical shifts .

Comparative Data Table

Compound Name Substituents Electronic Effect Biological Activity Reference
This compound 3-Br, 5-CH₃ Moderate electron donor Potential CNS modulation
1-(p-Nitrophenyl)piperidine 4-NO₂ Strong electron acceptor Reduced resonance stabilization
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl chain Hydrophobic bulk High RMSD in docking studies
1-(p-Nitrophenyl)pyrrolidine 4-NO₂, pyrrolidine Strong electron donor Enhanced resonance stabilization

Biological Activity

1-(3-Bromo-5-methylphenyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a bromine atom and a methyl group on the phenyl ring, which are critical for its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

The molecular formula of this compound is C12H14BrNC_{12}H_{14}BrN with a molecular weight of approximately 240.14 g/mol. The presence of the bromine atom and the methyl group contributes to its unique chemical behavior, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in neurological pathways. The bromine atom enhances binding affinity to these receptors, potentially modulating their activity.

Key Mechanisms:

  • Receptor Interaction: The compound may interact with dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and motor control.
  • Enzyme Modulation: It may also affect various enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels in the brain.

Biological Activity

Research into the biological activity of this compound indicates potential applications in treating neurological disorders. Preliminary studies suggest that this compound may exhibit:

  • Antidepressant Effects: By modulating serotonin levels, it could have implications for treating depression.
  • Neuroprotective Properties: Its interaction with dopamine receptors may provide neuroprotection against degenerative diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The following table summarizes key structural characteristics and potential activities:

Compound NameStructure CharacteristicsUnique Features
1-(3-Chloro-5-methylphenyl)piperidine Chlorine instead of bromineDifferent halogen may alter reactivity
1-(3-Bromo-5-aminophenyl)piperidine Amino group instead of methylPotential for different biological interactions
1-(3-Bromo-4-methylphenyl)piperidine Methyl group in a different positionVariation in substitution affects activity

Case Studies

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

  • Study on Neurotransmitter Interaction:
    • A study published in Medicinal Chemistry explored how various piperidine derivatives interact with serotonin receptors. It was found that compounds with bromine substitutions exhibited enhanced binding affinities compared to their non-brominated counterparts .
  • Antimicrobial Activity:
    • Research conducted on piperidine derivatives indicated that certain modifications could lead to significant antimicrobial properties. The study highlighted that this compound showed promising results against specific bacterial strains, suggesting potential therapeutic applications .
  • Pharmacological Profiling:
    • A recent pharmacological profiling experiment assessed the efficacy of various piperidine derivatives on cognitive function in animal models. Results indicated that this compound improved cognitive performance, supporting its potential use in treating cognitive disorders.

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